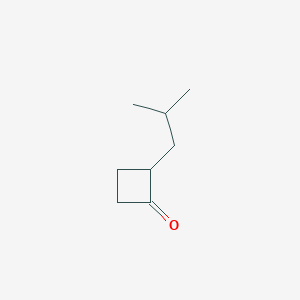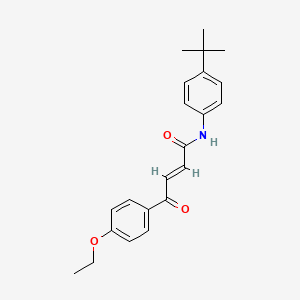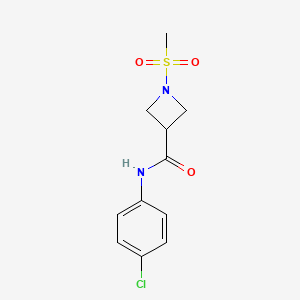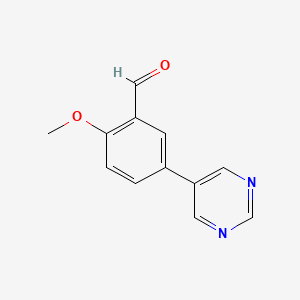![molecular formula C16H19ClN4O2 B2377069 5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 956372-10-4](/img/structure/B2377069.png)
5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O2 and its molecular weight is 334.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
The chemical compound 5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is involved in various chemical reactions leading to the synthesis of different derivatives. For instance, the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride results in derivatives such as 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide (Khutova et al., 2013). Similar chemical transformations are observed in various studies, highlighting the compound's role in synthetic organic chemistry and the creation of various heterocyclic compounds.
Antimycobacterial Activity
Research has demonstrated the antimycobacterial properties of certain derivatives of this compound. For example, studies on 5-chloro-N-phenylpyrazine-2-carboxamides, closely related to our compound of interest, show significant in vitro activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis (Zítko et al., 2013).
Photolytic and Photochemical Properties
The compound and its derivatives exhibit interesting photochemical behaviors. For instance, photolysis studies on chloro(4-methylpent-3-en-1-ynyl)carbene derived from a similar compound, 5-chloroethynyl-3,3-dimethyl-3H-pyrazole, show unique transformation pathways under certain conditions, indicating potential applications in photochemical reactions and studies (Gvozdev et al., 2021).
Insecticidal Activities
Research also indicates the potential of these compounds in the development of insecticides. A study on novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which are structurally similar, revealed good insecticidal activities against various pests, suggesting the possibility of developing new, effective insecticides based on these chemical frameworks (Wu et al., 2017).
Synthesis of Novel Compounds
The compound serves as a key building block in synthesizing novel heterocyclic compounds with diverse applications. For instance, the synthesis of new thiazole and thiohydantoin derivatives from N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides, closely related structures, demonstrates its utility in creating new chemical entities with potential pharmacological activities (Balya et al., 2008).
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-9-6-5-7-10(2)14(9)19-12(22)8-18-16(23)13-11(3)20-21(4)15(13)17/h5-7H,8H2,1-4H3,(H,18,23)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYJRMVSXYDBHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=C(N(N=C2C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

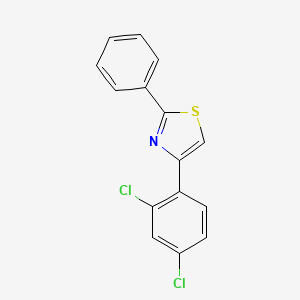
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2376990.png)

![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2376993.png)
